2-Acetylbenzofuran

Catalog No.
S586302
CAS No.
1646-26-0
M.F
C10H8O2
M. Wt
160.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Acetylbenzofuran

CAS Number

1646-26-0

Product Name

2-Acetylbenzofuran

IUPAC Name

1-(1-benzofuran-2-yl)ethanone

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C10H8O2/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h2-6H,1H3

InChI Key

YUTFQTAITWWGFH-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=CC=CC=C2O1

Synonyms

2-acetylbenzofuran, acetylbenzofuran

Canonical SMILES

CC(=O)C1=CC2=CC=CC=C2O1

Organic Synthesis:

2-Acetylbenzofuran serves as a valuable building block in organic synthesis due to its unique chemical structure. Its carbonyl group (C=O) and aromatic ring system allow for various reactions to introduce diverse functionalities, leading to the creation of complex organic molecules. A recent study [] utilized 2-Acetylbenzofuran in the synthesis of 1,4-disubstituted 1,2,3-triazoles and 2H-indazoles. This research highlights the potential of 2-Acetylbenzofuran as a versatile starting material for the construction of valuable organic compounds.

Catalyst Development:

Researchers have explored the potential of 2-Acetylbenzofuran derivatives as ligands for the development of novel catalysts. A study [] reported the synthesis and characterization of a graphene oxide (GO) supported Cu(II) Schiff base complex derived from 2-Acetylbenzofuran. This complex exhibited high efficiency in catalyzing click reactions for triazole synthesis and the formation of 2H-indazoles under mild reaction conditions. This research demonstrates the potential of 2-Acetylbenzofuran derivatives in designing efficient and reusable catalysts for various organic transformations.

Molecular Structure Analysis

2-Acetylbenzofuran possesses a bicyclic structure consisting of a benzene ring fused with a furane ring. The key features include:

  • A carbonyl group (C=O) attached at the second position (C2) of the benzene ring, making it an acetyl group [].
  • An oxygen atom within the furane ring, contributing to its aromatic character [].

The planar structure and the presence of conjugated double bonds within the aromatic rings allow for delocalization of electrons, potentially affecting its reactivity [].


Chemical Reactions Analysis

The primary significance of 2-Acetylbenzofuran lies in its use as a starting material for the synthesis of various benzofuran derivatives. Here's an example:

  • Synthesis of Benzofuran Derivatives: 2-Acetylbenzofuran can react with various nucleophiles to form substituted benzofurans. For instance, its condensation with aromatic aldehydes in the presence of a base leads to the formation of fluorinated chalcones, which are important intermediates in organic synthesis [].

(Balanced Chemical Equation will depend on the specific nucleophile used)

Limited information is available regarding the decomposition pathways of 2-Acetylbenzofuran.


Physical And Chemical Properties Analysis

Data available for some physical and chemical properties are:

  • CAS Registry Number: 1646-26-0 []
  • Molecular Weight: 160.1693 g/mol []
  • Appearance: Information not readily available

XLogP3

2.6

Melting Point

76.0 °C

UNII

A1FJQ7D0K3

GHS Hazard Statements

Aggregated GHS information provided by 98 companies from 4 notifications to the ECHA C&L Inventory.;
H317 (98.98%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1646-26-0

Wikipedia

2-acetylbenzofuran

General Manufacturing Information

Ethanone, 1-(2-benzofuranyl)-: ACTIVE

Dates

Modify: 2023-08-15

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